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Compound of Interest

Compound Name: 2-(4-Bromo-phenyl)-benzooxazole

Cat. No.: B1281643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties, experimental protocols, and structural data for 2-(4-bromophenyl)benzooxazole

(CAS No: 3164-13-4). This compound is a member of the benzoxazole class of heterocycles,

which are of significant interest in medicinal chemistry, materials science, and drug

development due to their diverse biological activities and unique electronic properties.[1][2]

Compound Identification and Structure
2-(4-bromophenyl)benzooxazole is an aromatic organic compound featuring a benzoxazole

core substituted with a 4-bromophenyl group at the 2-position.[1] The presence of the bromine

atom and the conjugated ring system are key determinants of its chemical reactivity and

physical properties.[1]

Table 1: Identifiers and Structural Information for 2-(4-bromophenyl)benzooxazole
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Identifier Value Reference(s)

IUPAC Name
2-(4-bromophenyl)-1,3-

benzoxazole

CAS Number 3164-13-4 [1][3]

Molecular Formula C₁₃H₈BrNO [1][3]

Synonyms

2-(4-Bromo-phenyl)-

benzooxazole, 2-(p-

Bromophenyl)benzoxazole, 2-

(4-

Bromophenyl)benzo[d]oxazole

[1]

SMILES
BrC1=CC=C(C2=NC=3C(O2)=

CC=CC=3)C=C1
[1]

InChI

InChI=1/C13H8BrNO/c14-10-

7-5-9(6-8-10)13-15-11-3-1-2-4-

12(11)16-13/h1-8H

[1]

InChIKey
RBVHJNZMSBQFDK-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The compound is typically a solid at room temperature and exhibits fluorescence under UV

light, a characteristic feature of many benzoxazole derivatives.[1] Its solubility can vary

depending on the solvent system used.[1]

Table 2: Core Physicochemical Data for 2-(4-bromophenyl)benzooxazole
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Property Value Reference(s)

Molecular Weight 274.11 g/mol [3]

Appearance
White to light-colored

crystalline powder/solid
[1]

Melting Point 158-159 °C

Boiling Point 339.1 °C (at 760 mmHg)

Density 1.514 g/cm³

UV-Vis (λmax) 306 nm (in Cyclohexane)

pKa (Predicted) 0.88 ± 0.10

Experimental Protocols
A common and efficient method for the synthesis of 2-aryl-benzooxazoles is the condensation

of a substituted o-aminophenol with an aromatic aldehyde.

General Procedure: A mixture of 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0

mmol) is stirred at room temperature under solvent-free conditions in the presence of a suitable

catalyst (e.g., 0.05 g of NiFe₂O₄@SiO₂@aminoglucose).[3] The reaction progress is monitored

by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:n-hexane

(1:4).[3] Upon completion, the resulting mixture is diluted with hot ethanol (~10 mL).[3] If a

magnetic catalyst is used, it can be separated using an external magnet.[3] The filtrate is then

cooled to room temperature to allow the crude product to precipitate.[3] Final purification is

achieved by recrystallization from a suitable solvent like ethanol.[3]
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Synthesis Workflow for 2-(4-bromophenyl)benzooxazole
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Synthesis Workflow Diagram

The identity and purity of synthesized 2-(4-bromophenyl)benzooxazole are confirmed using

standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a

deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][5]

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard,

typically tetramethylsilane (TMS).[6]
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Expected ¹H NMR signals: Aromatic protons of the benzoxazole and bromophenyl rings

are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The

specific splitting patterns depend on the substitution. The protons on the bromophenyl

ring, being in a more electron-withdrawn environment, may appear further downfield.[7]

Expected ¹³C NMR signals: Signals for the aromatic carbons and the characteristic C=N

carbon of the oxazole ring are expected.[4]

Mass Spectrometry (MS):

Mass spectra are typically acquired using an Electrospray Ionization (ESI) source.[5]

The analysis confirms the molecular weight of the compound by identifying the molecular

ion peak [M+H]⁺ or other relevant adducts.

Infrared (IR) Spectroscopy:

IR spectra are recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, often

with the sample prepared as a KBr disk or analyzed via an Attenuated Total Reflectance

(ATR) accessory.[2][8]

Expected characteristic peaks:

~1630-1500 cm⁻¹: C=N and C=C stretching vibrations of the aromatic and oxazole

rings.[2][9]

~1270 cm⁻¹: C-O-C (ether) stretching of the oxazole ring.[9]

~850-800 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstituted (para) phenyl

ring.[9]

C-Br stretching vibrations typically appear in the fingerprint region (< 700 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis absorption spectra are measured in a suitable spectroscopic grade solvent (e.g.,

cyclohexane, ethanol, or dichloromethane).[10][11]
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The analysis reveals the electronic transition properties, with a maximum absorption

(λmax) peak observed at 306 nm in cyclohexane.
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Characterization Workflow Diagram

Biological and Material Science Context
Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their

wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer

properties.[1] They are considered structural isosteres of natural nucleic bases, which may

contribute to their ability to interact with biological macromolecules.[2] In addition to their

pharmaceutical potential, the fluorescent and electronic properties of compounds like 2-(4-

bromophenyl)benzooxazole make them valuable intermediates in the development of materials

for organic electronics, such as in photonic devices or as fluorescent probes.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://cymitquimica.com/cas/3164-13-4/
https://www.jocpr.com/articles/synthesis-characterization-and-biological-evaluation-of-benzoxazole-derivatives.pdf
https://www.chemicalbook.com/synthesis/2-4-bromo-phenyl-benzooxazole.htm
https://www.rsc.org/suppdata/c5/cc/c5cc06645j/c5cc06645j2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020958/
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Introduction_to_Organic_Spectroscopy/05%3A_Proton_Nuclear_Magnetic_Resonance_Spectroscopy_(NMR)/5.05%3A_Chemical_Shift
https://www.mdpi.com/1422-8599/2023/1/M1548
https://www.jetir.org/papers/JETIRDI06041.pdf
https://www.scielo.br/j/bjps/a/PxjZ6qfstchVPwcgjdcD4Tv/?format=html&lang=en
https://www.researchgate.net/figure/UV-Vis-absorption-and-fluorescence-spectra-of-2-5-bis4-arylphenyl-1-3-4-oxadiazoles_fig2_280980128
https://www.benchchem.com/product/b1281643#physicochemical-properties-of-2-4-bromo-phenyl-benzooxazole
https://www.benchchem.com/product/b1281643#physicochemical-properties-of-2-4-bromo-phenyl-benzooxazole
https://www.benchchem.com/product/b1281643#physicochemical-properties-of-2-4-bromo-phenyl-benzooxazole
https://www.benchchem.com/product/b1281643#physicochemical-properties-of-2-4-bromo-phenyl-benzooxazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1281643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

